Cas no 795-13-1 (Formamide,N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-)

Formamide,N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]- structure
795-13-1 structure
Product Name:Formamide,N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-
CAS-nummer:795-13-1
MF:C13H14N4O3S
MW:306.340260982513
CID:575481
PubChem ID:617853
Update Time:2025-04-19

Formamide,N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Formamide,N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-
    • 4'-[(2,6-Dimethyl-4-pyrimidinyl)sulfamoyl]formanilide
    • FAK III
    • Formylsulfamethine
    • N-(2,6-Dimethylpyrimidin-4-yl)-4-formamidobenzenesulfonamide
    • N-[4-[[(2,6-Dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]formamide
    • N2-Formylsulfisomidine
    • Wometin
    • AKOS002788919
    • SCHEMBL290584
    • Formamide, N-(4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulfonyl)phenyl)-
    • N-(4-(((2,6-Dimethyl-4-pyrimidinyl)amino)sulfonyl)phenyl)formamide
    • Q27237342
    • 0YCK79954S
    • CHEBI:135301
    • 795-13-1
    • N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]formamide
    • formylsulfamethin
    • DTXSID001164304
    • NS00011887
    • UNII-0YCK79954S
    • N4-Formylsulfamethine
    • N2-Formylsulfisomidine [MI]
    • N-(2,6-Dimethyl-4-pyrimidinyl)-4-(formylamino)benzenesulfonamide #
    • LACNPVKUGFOYFW-UHFFFAOYSA-N
    • N-(2,6-Dimethylpyrimidin-4-yl)-4-formylaminobenzenesulfonamide
    • Inchi: 1S/C13H14N4O3S/c1-9-7-13(16-10(2)15-9)17-21(19,20)12-5-3-11(4-6-12)14-8-18/h3-8H,1-2H3,(H,14,18)(H,15,16,17)
    • InChI-sleutel: LACNPVKUGFOYFW-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(=CC=1)NC=O)(NC1C=C(C)N=C(C)N=1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 306.07882
  • Monoisotopische massa: 306.07866149g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 4
  • Complexiteit: 443
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.1
  • Topologisch pooloppervlak: 109Ų

Experimentele eigenschappen

  • PSA: 101.05
Aanbevolen leveranciers
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk